N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide
Description
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C12H19N3O2/c1-3-11-7-14-12(17-11)8-15(9(2)16)10-4-5-13-6-10/h7,10,13H,3-6,8H2,1-2H3 |
InChI Key |
XLHVTMIWGVEINH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)CN(C2CCNC2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions that combine the oxazole and pyrrolidine moieties through an acetamide linkage. A common synthetic route includes the following key steps:
- Starting Materials: 5-ethyl-1,3-oxazol-2-ylmethylamine and pyrrolidin-3-yl acetamide or pyrrolidine derivatives.
- Coupling Reaction: The amine group of 5-ethyl-1,3-oxazol-2-ylmethylamine is reacted with the acetamide precursor or acetic anhydride in the presence of pyrrolidine or its derivatives.
- Reaction Conditions: Controlled temperature (often ambient to mild heating), pH control, and sometimes catalysts or coupling agents to facilitate amide bond formation.
- Purification: The crude product is purified by column chromatography or recrystallization to isolate the pure compound.
This synthetic strategy leverages nucleophilic substitution and amide bond-forming reactions to assemble the target molecule with high specificity.
Industrial Scale Synthesis
For industrial production, the synthesis is scaled up using automated reactors with precise control over reaction parameters such as:
- Temperature
- Pressure
- Reaction time
- Stoichiometry of reagents
Advanced purification techniques like preparative chromatography or crystallization under optimized solvent systems are employed to ensure high purity and yield. Quality control measures include chromatographic analysis and spectroscopic verification to maintain batch consistency.
Chemical Reactions Analysis and Mechanistic Insights
Reaction Types Involved
- Nucleophilic Substitution: The methylene bridge linking the oxazole ring to the acetamide nitrogen is typically formed via nucleophilic substitution reactions involving the amine and acyl components.
- Amide Bond Formation: Central to the preparation, often facilitated by acetic anhydride or coupling agents.
- Oxidation/Reduction (Optional): Post-synthetic modifications may involve oxidation or reduction to alter substituents on the oxazole ring or pyrrolidine moiety, affecting biological activity.
Common Reagents and Catalysts
| Reaction Type | Reagents/Catalysts | Purpose |
|---|---|---|
| Amide Formation | Acetic anhydride, coupling agents (e.g., EDC, DCC) | Facilitate amide bond formation |
| Nucleophilic Substitution | Pyrrolidine, 5-ethyl-1,3-oxazol-2-ylmethylamine | Formation of methylene bridge |
| Oxidation | Potassium permanganate (KMnO4), H2O2 | Modify oxazole ring |
| Reduction | Lithium aluminum hydride (LiAlH4), NaBH4 | Reduce functional groups |
Detailed Preparation Methodology with Data Table
| Step | Reagents/Materials | Conditions | Description | Outcome/Yield |
|---|---|---|---|---|
| 1 | 5-ethyl-1,3-oxazol-2-ylmethylamine | Dissolved in suitable solvent (e.g., dichloromethane) | Preparation of oxazole amine intermediate | High purity intermediate |
| 2 | Pyrrolidin-3-yl acetamide or pyrrolidine + Acetic anhydride | Stirring at 25–60°C, pH control | Coupling reaction to form acetamide linkage | Moderate to high yield |
| 3 | Purification (Column chromatography or recrystallization) | Solvent system optimized for polarity | Isolation of pure this compound | >85% purity |
Research Findings and Perspectives
- Chemical Purity: Analytical data from chromatographic and spectroscopic techniques confirm the high purity (>85%) of the final compound when prepared under optimized conditions.
- Biological Relevance: The presence of the ethyl-substituted oxazole ring increases lipophilicity, potentially improving membrane permeability, while the pyrrolidine ring imparts conformational flexibility and hydrogen-bonding capacity, important for biological interactions.
- Versatility: The compound serves as a building block for synthesizing more complex molecules with potential pharmacological activities, including enzyme inhibition and receptor modulation.
- Industrial Feasibility: The described synthetic route is amenable to scale-up with robust control of reaction parameters and purification steps, ensuring reproducibility and consistency.
Summary Table of Key Compound Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O2 |
| Molecular Weight | 237.30 g/mol |
| CAS Number | 251356-80-6 |
| Functional Groups | Acetamide, Oxazole, Pyrrolidine |
| Typical Purity Post-Synthesis | >85% |
| Common Solvents Used | Dichloromethane, Ethanol, Methanol |
| Reaction Temperature Range | 25–60°C |
| Industrial Scale Reaction Time | Several hours (optimized) |
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a chemical compound with potential applications in chemistry, biology, medicine, and industry. Its molecular formula is C12H19N3O2 and its molecular weight is 237.30 g/mol .
Scientific Research Applications
This compound hydrochloride (C12H19N3O2·HCl) has a molecular weight of 273.76 g/mol and the CAS number 1421601-19-5 [1, 3].
Chemistry this compound serves as a building block in the synthesis of more complex molecules. It is an intermediate in the preparation of pharmaceuticals and other chemical products.
Biology This compound is employed in biological research to study its effects on biological systems, investigate its potential as a therapeutic agent, or understand its interaction with biological targets. The oxazole ring structure allows for potential interactions with various enzymes and receptors, influencing biochemical pathways that can lead to therapeutic effects.
Medicine The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development. The compound may bind to receptors involved in pain modulation and inflammation and could inhibit certain enzymes related to disease processes. Oxazole derivatives have been noted for their ability to modulate cellular pathways involved in cancer proliferation and apoptosis.
Industry this compound hydrochloride is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in the manufacturing process.
The biological activity of this compound hydrochloride is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to receptors involved in pain modulation and inflammation. It has been suggested that the compound could inhibit certain enzymes related to disease processes. The compound's structural characteristics may contribute to anticancer properties and Oxazole derivatives have been noted for their ability to modulate cellular pathways involved in cancer proliferation and apoptosis.
Related Compounds
| Compound | Uniqueness |
|---|---|
| N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride | |
| N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(piperidin-3-yl)acetamide hydrochloride | This compound hydrochloride stands out due to its specific chemical structure, which includes the ethyl group at the 5-position of the oxazol ring. |
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights:
Oxazole vs. Pyrazole analogs () lack aromatic oxygen but offer NH groups for hydrogen bonding . Thiadiazole’s sulfur atom may reduce metabolic stability compared to oxazole due to susceptibility to oxidation .
Substituent Effects: Ethyl vs. Isopropyl on Oxazole: The target’s ethyl group offers a balance between lipophilicity and steric hindrance, whereas the isopropyl analog (Analog 1) may exhibit stronger hydrophobic interactions but reduced solubility . Pyrrolidine vs. Dimethylamino: The pyrrolidine ring in the target compound provides a secondary amine for hydrogen bonding, unlike the tertiary dimethylamino group in Analog 2, which may limit polar interactions .
Hydrogen-Bonding Patterns :
- Intramolecular N–H⋯O and O–H⋯O bonds observed in naphthalene-based acetamides () are unlikely in the target compound due to the absence of hydroxyl groups. However, the acetamide carbonyl and pyrrolidine NH may participate in intermolecular H-bonding, influencing crystallization or target binding .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for Analog 1 (), involving condensation of ethyl-oxazole precursors with pyrrolidine derivatives under catalytic conditions. highlights acetonitrile/K₂CO₃ systems for analogous acetamide syntheses, suggesting viable routes .
- Pharmacological Potential: While biological data for the target compound are absent, structural analogs in with fluorinated indole systems (e.g., 5.797 activity score) imply that electron-withdrawing substituents on heterocycles may enhance potency. The target’s ethyl group could similarly fine-tune electronic effects .
- Drug-Likeness: The pyrrolidine and oxazole combination aligns with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10), suggesting favorable oral bioavailability.
Biological Activity
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide, a compound with the molecular formula and CAS number 251356-80-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and an oxazole moiety , which are significant for its biological activity. The structural characteristics suggest that it may interact with various biological targets, potentially leading to diverse pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 251356-80-6 |
| Molecular Formula | C₁₂H₁₉N₃O₂ |
| Molecular Weight | 233.30 g/mol |
| Functional Groups | Acetamide, Oxazole |
Synthesis
The synthesis of this compound can be approached through multiple methods involving the reaction of appropriate precursors to form the desired structure. The presence of functional groups allows for various synthetic pathways, including:
- Nucleophilic substitution reactions involving the oxazole and pyrrolidine rings.
- Oxidation and reduction reactions to modify the functional groups for enhanced activity.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities:
- Antimicrobial Activity : The oxazole derivatives have been associated with antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacteria and fungi.
- Anticancer Potential : The structural components suggest potential interactions with cancer cell pathways, possibly inducing apoptosis or inhibiting cell proliferation.
- Anti-inflammatory Effects : Compounds containing oxazole rings have been studied for their anti-inflammatory properties, which could be relevant for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Antibacterial Studies : Research has shown that derivatives of pyrrolidine exhibit antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- In Vitro Assays : In vitro tests have demonstrated that related compounds can inhibit specific kinases involved in cancer progression, suggesting that N-[...]-acetamide might similarly affect these pathways .
- Mechanistic Insights : The interaction of oxazole derivatives with molecular targets such as enzymes or receptors has been documented, indicating a potential mechanism for their observed biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
